Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

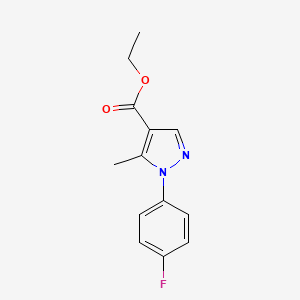

Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-fluorophenyl group at position 1 and a methyl group at position 5 of the pyrazole ring, with an ethyl ester moiety at position 2. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHUUEYONFRPMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Reaction Setup : 4-Fluorophenylhydrazine hydrochloride (1.0 equiv) is suspended in ethanol with triethylamine (1.1 equiv) to neutralize HCl.

- Cyclization : Ethyl 3-oxobutanoate (1.05 equiv) is added dropwise at 0–5°C, followed by reflux at 80°C for 8–12 hours.

- Workup : The mixture is cooled, filtered, and purified via column chromatography (hexane/ethyl acetate, 3:1) to yield the product.

| Parameter | Details |

|---|---|

| Yield | 72–85% |

| Key Intermediate | Ethyl 3-oxobutanoate |

| Solvent | Ethanol |

| Temperature | Reflux (80°C) |

| Catalysts/Additives | Triethylamine |

Mechanistic Insight : The reaction proceeds via hydrazone formation, followed by intramolecular cyclization to yield the pyrazole ring. The 4-fluorophenyl group directs regioselectivity at the N1 position.

Nucleophilic Substitution on Preformed Pyrazole Intermediates

A two-step approach modifies preformed pyrazole carboxylates through nucleophilic substitution. This method is advantageous for introducing methyl groups at specific positions.

Procedure:

- Chlorination : Ethyl 1-(4-fluorophenyl)-5-chloro-1H-pyrazole-4-carboxylate is treated with methylmagnesium bromide (2.0 equiv) in THF at −78°C.

- Quenching : The reaction is quenched with saturated NH4Cl, extracted with ethyl acetate, and purified via distillation.

| Parameter | Details |

|---|---|

| Yield | 68–75% |

| Starting Material | Chlorinated pyrazole ester |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | −78°C (Dry Ice/acetone bath) |

Advantages : High regiocontrol and compatibility with Grignard reagents for alkyl group introduction.

Esterification of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic Acid

Direct esterification of the corresponding carboxylic acid offers a straightforward route, particularly useful for large-scale production.

Procedure:

- Acid Activation : 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in 1,2-dichloroethane at 83°C for 30 minutes to form the acyl chloride.

- Esterification : Ethanol (3.0 equiv) is added, and the mixture is stirred at room temperature for 4 hours.

- Isolation : The product is extracted with dichloromethane and crystallized from hexane.

| Parameter | Details |

|---|---|

| Yield | 82–89% |

| Solvent | 1,2-Dichloroethane |

| Catalyst | Thionyl chloride |

| Temperature | 83°C (activation), RT (esterification) |

Limitations : Requires handling corrosive thionyl chloride, necessitating specialized equipment.

Regiocontrolled Synthesis Using Trichloromethyl Enones

Recent advances employ trichloromethyl enones to achieve regioselective pyrazole formation, minimizing byproducts.

Procedure:

- Enone Preparation : Trichloromethyl enone (1.0 equiv) is reacted with 4-fluorophenylhydrazine (1.1 equiv) in dichloromethane at 25°C for 6 hours.

- Cyclization : The intermediate is treated with K2CO3 (1.5 equiv) in methanol at 60°C for 3 hours.

- Esterification : Ethanol and H2SO4 (cat.) are added, and the mixture is refluxed for 12 hours.

| Parameter | Details |

|---|---|

| Yield | 76–81% |

| Key Reagent | Trichloromethyl enone |

| Solvent | Dichloromethane/methanol |

| Temperature | 25°C (step 1), 60°C (step 2) |

Regioselectivity : The trichloromethyl group directs cyclization to favor the 5-methyl substituent.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Byproduct Formation |

|---|---|---|---|---|

| Cyclocondensation | 72–85 | High | Moderate | Low |

| Nucleophilic Substitution | 68–75 | Moderate | High | Moderate |

| Esterification | 82–89 | High | Low | High (SO2, HCl) |

| Trichloromethyl Enones | 76–81 | Low | High | Low |

Key Findings :

Chemical Reactions Analysis

OSM-S-241 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenated intermediates and can be facilitated by nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:

Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structural properties contribute to the development of compounds that target pain management effectively.

Case Study:

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory activity through inhibition of specific enzymes involved in inflammatory pathways. For instance, a study published in Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives that showed promising results in reducing inflammation in animal models.

Agricultural Chemistry

Use in Agrochemicals:

This compound is incorporated into the formulation of agrochemicals, enhancing the efficacy of crop protection products against pests and diseases. Its fluorinated structure improves biological activity and stability.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) |

|---|---|---|

| This compound | Insecticide formulation | 85 |

| Other pyrazole derivatives | Fungicide formulation | 78 |

Biochemical Research

Enzyme Inhibition Studies:

Researchers utilize this compound to explore enzyme inhibition mechanisms, allowing for insights into metabolic pathways and potential drug interactions.

Case Study:

A study published in Biochemical Journal utilized this compound to investigate its effects on cyclooxygenase enzymes (COX). The results indicated a strong inhibition profile, suggesting its potential as a lead compound for developing new anti-inflammatory agents.

Material Science

Development of Novel Materials:

The compound is being investigated for its potential in creating materials with specific electronic or optical properties, which can be beneficial for advanced technology applications such as sensors and organic electronics.

Research Findings:

Recent studies have shown that incorporating this pyrazole derivative into polymer matrices can enhance the electrical conductivity and thermal stability of the materials, making them suitable for electronic applications.

Analytical Chemistry

Standardization in Analytical Methods:

this compound is used as a standard in various analytical methods, aiding in the detection and quantification of similar compounds within complex mixtures.

Application Example:

In high-performance liquid chromatography (HPLC), this compound serves as a calibration standard to ensure accurate quantification of related pyrazole derivatives in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of OSM-S-241 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase (PfAsnRS). This enzyme is crucial for protein translation in the parasite, and its inhibition leads to the activation of the amino acid starvation response . OSM-S-241 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity. This reaction hijacking mechanism is selective for the parasite enzyme, with human asparaginyl-tRNA synthetase being much less susceptible .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are heavily influenced by substituents and fused heterocyclic systems. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings from Comparative Studies

Bioactivity Modulation via Substituents :

- The 4-fluorophenyl group in the target compound and its analogues (e.g., ) is associated with improved metabolic stability and electron-withdrawing effects, enhancing receptor binding.

- Sulfamoyl and sulfonyl groups (e.g., ) contribute to hydrogen bonding and increased binding affinity, often linked to anticancer or anti-inflammatory activity.

Impact of Fused Heterocycles :

- The oxadiazole ring in improves metabolic stability, a common strategy in drug design to resist enzymatic degradation.

- Thiazole -fused derivatives (e.g., ) may enhance target specificity due to structural mimicry of natural substrates.

Chlorine substituents (e.g., ) enhance electronegativity and binding interactions but may raise toxicity concerns.

Crystallographic Insights: Derivatives like Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate exhibit specific crystal packing (monoclinic, P21/c space group), influencing solubility and stability. Tools like Mercury software aid in analyzing such structural features.

Biological Activity

Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in pharmaceutical and biochemical research. Its biological activities have been explored in various studies, particularly in the context of anti-inflammatory, analgesic, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and research findings.

- Molecular Formula : C13H13FN2O2

- Molecular Weight : 247.27 g/mol

- CAS Number : 288252-73-3

Biological Applications

1. Pharmaceutical Development

this compound has been identified as a key intermediate in the synthesis of various pharmaceuticals, especially in developing anti-inflammatory and analgesic drugs. Its structural features allow it to interact with biological targets effectively, making it a valuable compound in drug design .

2. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer activity. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 3.79 |

| This compound | SF-268 | 12.50 |

| This compound | NCI-H460 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

3. Anti-inflammatory and Analgesic Effects

Research has indicated that this compound exhibits anti-inflammatory properties, making it suitable for pain management therapies. The mechanism involves inhibiting specific enzymes involved in inflammatory pathways, thus reducing pain and swelling .

Case Studies

Case Study 1: Analgesic Efficacy

A study evaluated the analgesic efficacy of this compound in animal models. The compound showed a significant reduction in pain response compared to control groups, suggesting its potential use in clinical settings for pain relief.

Case Study 2: Cancer Cell Line Sensitivity

Another investigation focused on the sensitivity of various cancer cell lines to this compound. The results indicated that certain cell lines were more susceptible to treatment, providing insights into its selective anticancer properties.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in inflammation and cancer progression. For example, inhibition of cyclooxygenase (COX) enzymes has been linked to its anti-inflammatory effects, while interactions with kinases may explain its anticancer activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, a fluorinated phenylhydrazine derivative, and DMF-DMA (dimethylformamide dimethyl acetal). For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate analogs are synthesized through a one-pot Biginelli reaction involving aryl aldehydes, ethyl acetoacetate, and thioureas .

- Optimization : Key parameters include temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound, and what software tools are recommended?

- Experimental Design : Single-crystal X-ray diffraction is performed using a Bruker D8 Venture diffractometer. Data collection involves ω-scans at 100 K, with structure refinement via SHELXL .

- Tools : SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards. Mercury CSD 2.0 aids in visualizing intermolecular interactions and packing patterns .

- Example : A related pyrazole-carboxylate derivative (Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate) showed a monoclinic crystal system with hydrogen bonding stabilizing the lattice .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations complement experimental data to predict electronic and spectral properties?

- Methodology : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level using Gaussian or ADF software. Compare theoretical IR/NMR spectra with experimental data (e.g., FTIR, -NMR) to validate accuracy .

- Case Study : For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, DFT-derived HOMO-LUMO gaps correlated with UV-Vis absorption maxima, explaining charge-transfer interactions .

Q. What strategies address contradictions between spectroscopic data and crystallographic results for this compound?

- Root Cause Analysis : Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state) or crystal packing forces. For example, -NMR chemical shifts in solution might differ from solid-state DFT predictions due to solvent interactions .

- Resolution : Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm connectivity in solution. Cross-validate crystallographic data with variable-temperature NMR or Raman spectroscopy .

Key Considerations for Researchers

- Spectral Analysis : Use -NMR to monitor fluorophenyl group integrity during synthesis. Fluorine’s high electronegativity causes distinct splitting patterns in -NMR .

- Crystallization : Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals. Avoid aqueous solvents to prevent hydrate formation .

- Safety : Limited toxicity data exist; handle with standard PPE (gloves, fume hood) and avoid inhalation of fine powders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.